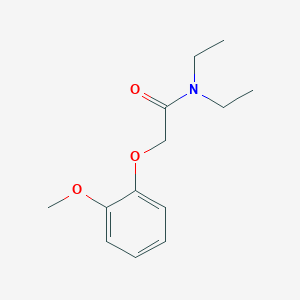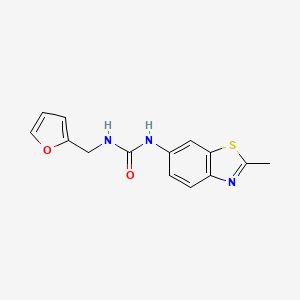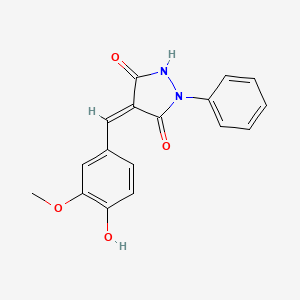![molecular formula C12H18BrNO B5773466 2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
2-[(3-bromobenzyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)(propyl)amino]ethanol, also known as BPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience. BPE is a chiral compound that exists in two enantiomeric forms, namely (R)-BPE and (S)-BPE. In
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)(propyl)amino]ethanol involves its binding to the alpha-2A adrenergic receptor, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological processes such as blood pressure regulation, neurotransmitter release, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of blood pressure, heart rate, and body temperature. It has also been shown to have analgesic properties, making it a potential candidate for the development of pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-bromobenzyl)(propyl)amino]ethanol in lab experiments is its high affinity for the alpha-2A adrenergic receptor, making it a useful tool for studying the physiological and biochemical effects of receptor activation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(3-bromobenzyl)(propyl)amino]ethanol. One potential area of interest is the development of drugs targeting the alpha-2A adrenergic receptor using this compound as a lead compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as hypertension, chronic pain, and anxiety disorders. Further research is also needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has shown significant potential in various areas of scientific research. Its high affinity for the alpha-2A adrenergic receptor makes it a useful tool for studying the physiological and biochemical effects of receptor activation. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(3-bromobenzyl)(propyl)amino]ethanol can be achieved through a multistep process involving the reaction of 3-bromobenzyl bromide with propylamine, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)(propyl)amino]ethanol has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a ligand for G protein-coupled receptors (GPCRs). This compound has been shown to bind to the alpha-2A adrenergic receptor with high affinity, making it a potential candidate for the development of drugs targeting this receptor.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJFNPIGYILFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)

